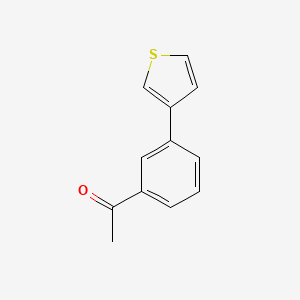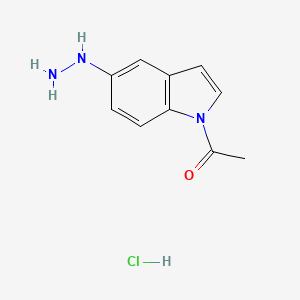
tert-Butyl 2-(3-bromo-5-fluorophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl 2-(3-bromo-5-fluorophenoxy)acetate: is a chemical compound with the following structural formula:
CH3−C(O)−O−C(CH3)3 | C6H4BrFO
It consists of a tert-butyl ester group attached to a phenoxy ring containing both bromine and fluorine substituents
Vorbereitungsmethoden
a. Synthetic Routes: Several synthetic routes exist for tert-butyl 2-(3-bromo-5-fluorophenoxy)acetate. One common method involves the reaction of tert-butyl bromoacetate with 3-bromo-5-fluorophenol under appropriate conditions. The esterification process leads to the formation of the desired compound.
b. Reaction Conditions: The reaction typically occurs in an organic solvent (such as dichloromethane or ethyl acetate) with a base (such as triethylamine) as a catalyst. The reaction temperature and duration are optimized to achieve high yields.
c. Industrial Production: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production. Optimization of reaction conditions, purification steps, and safety considerations are crucial for efficient manufacturing.
Analyse Chemischer Reaktionen
Types of Reactions:
Esterification: The initial synthesis involves esterification, where tert-butyl bromoacetate reacts with 3-bromo-5-fluorophenol.
Hydrolysis: The reverse reaction (hydrolysis) can occur under acidic or basic conditions, yielding the starting materials.
Tert-butyl bromoacetate: As the starting material.
3-bromo-5-fluorophenol: Reactant for esterification.
Triethylamine: Base catalyst.
Organic solvents: Dichloromethane, ethyl acetate, etc.
Major Products: The major product is tert-butyl 2-(3-bromo-5-fluorophenoxy)acetate itself.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., as a ligand or substrate).
Medicine: May have applications in drug discovery or modification.
Industry: Employed in the preparation of specialty chemicals.
Wirkmechanismus
The compound’s mechanism of action depends on its specific applications. It could interact with cellular receptors, enzymes, or other biomolecules, leading to various effects.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C12H14BrFO3 |
|---|---|
Molekulargewicht |
305.14 g/mol |
IUPAC-Name |
tert-butyl 2-(3-bromo-5-fluorophenoxy)acetate |
InChI |
InChI=1S/C12H14BrFO3/c1-12(2,3)17-11(15)7-16-10-5-8(13)4-9(14)6-10/h4-6H,7H2,1-3H3 |
InChI-Schlüssel |
AJJGRFGMQMWZGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)COC1=CC(=CC(=C1)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine](/img/structure/B12077275.png)


![2-[4-(benzenesulfinyl)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]butyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B12077296.png)
![4-[[1-[[1-[2-[[1-(2,4-Difluoroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12077302.png)
![L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI)](/img/structure/B12077308.png)

![[[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12077322.png)





